An In-depth Technical Guide to 2-Chloroacetimidamide (CAS Number 20846-52-0)
An In-depth Technical Guide to 2-Chloroacetimidamide (CAS Number 20846-52-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroacetimidamide, with the Chemical Abstracts Service (CAS) number 20846-52-0, is a reactive chemical intermediate of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive chlorine atom and an imidamide group, makes it a versatile building block for the construction of a variety of heterocyclic compounds. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-Chloroacetimidamide, with a focus on its relevance to drug discovery and development. Due to the limited availability of public data on this specific compound, information from closely related structures, particularly 2-chloroacetamide derivatives, is included for contextual understanding and to highlight potential areas of investigation.
Chemical and Physical Properties
2-Chloroacetimidamide is a small organic molecule with the chemical formula C₂H₅ClN₂. The hydrochloride salt is a common form of this compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅ClN₂ | [1] |
| Molecular Weight | 92.53 g/mol | [1] |
| Appearance | Typically a white to light beige crystalline powder | [1] |
| Predicted Density | 1.38 g/cm³ | [1] |
| Predicted Boiling Point | 146.4 °C | [1] |
Note: Some physical properties are predicted values due to the limited experimental data available in public literature.
Synthesis and Purification
Synthetic Protocol
A known method for the synthesis of 2-Chloroacetimidamide involves the reaction of chloroacetonitrile with a source of ammonia, typically in the presence of a base. A detailed experimental protocol is outlined in a patent, which describes the preparation of "Intermediate 5: 2-Chloro-acetamidine".[2]
Reaction Scheme:
Experimental Procedure: [2]
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Preparation of Sodium Methoxide Solution: Sodium (18.3 g, 0.795 mol) is completely dissolved in 2 L of methanol at 25 °C and stirred for 1 hour.
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Addition of Chloroacetonitrile: To the resulting solution, chloroacetonitrile (600 g, 7.95 mol) is added dropwise over 1 hour under a nitrogen atmosphere.
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Reaction with Ammonium Chloride: After stirring at approximately 20 °C for an additional hour, ammonium chloride (514 g, 8.73 mol) is added in portions over 45 minutes. The solution color changes from yellow to red and then to a black liquid.
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Reaction Completion: The reaction mixture is then stirred at 15-20 °C for 16 hours.
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Work-up and Isolation: After filtration, the filtrate is concentrated to give a residue. This residue is triturated with methyl tert-butyl ether (MTBE) (2 x 1 L) to yield the title compound as a black solid (988 g, 96% yield).
Purification
The crude product obtained from the synthesis is a solid.[2] Further purification can be achieved through recrystallization. The choice of solvent for recrystallization depends on the solubility of the compound and its impurities. For similar small organic molecules, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethanol/water. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration and dried.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene (-CH₂-) protons adjacent to the chlorine atom and the amine (-NH₂) protons of the imidamide group. The chemical shift of the methylene protons would be downfield due to the deshielding effect of the adjacent chlorine atom. The amine protons would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
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¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the two carbon atoms in the molecule. The carbon of the C-Cl bond will be at a lower field (downfield) compared to the amidine carbon.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloroacetimidamide is expected to show characteristic absorption bands for the N-H stretching of the amine groups (typically in the range of 3100-3500 cm⁻¹), C=N stretching of the imine group (around 1640-1690 cm⁻¹), and C-Cl stretching (in the fingerprint region, typically 600-800 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (92.53 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 3:1 ratio) is expected.
Safety and Handling
Specific toxicological data for 2-Chloroacetimidamide is limited. However, due to its structural similarity to 2-chloroacetamide, which is known to be toxic and an irritant, it is prudent to handle this compound with appropriate safety precautions.
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a cool, dry, and well-ventilated area away from incompatible materials.
Disclaimer: The safety information provided is based on the properties of a structurally related compound. A comprehensive risk assessment should be conducted before handling 2-Chloroacetimidamide.
Applications in Drug Discovery and Development
2-Chloroacetimidamide is a valuable precursor for the synthesis of various heterocyclic compounds, many of which exhibit interesting biological activities.[3] The reactive chloroacetyl moiety allows for facile nucleophilic substitution reactions, enabling the construction of diverse molecular scaffolds.
Synthesis of Heterocyclic Compounds
The imidamide functional group can participate in cyclization reactions to form various nitrogen-containing heterocycles. For instance, derivatives of 2-chloroacetamide have been used to synthesize imidazoles, thiazolidinones, and triazines.[4][5] These heterocyclic cores are prevalent in many biologically active molecules.
Potential Biological Activities of Derivatives
Derivatives synthesized from chloroacetamide precursors have shown a wide range of pharmacological activities, suggesting that compounds derived from 2-Chloroacetimidamide could also possess therapeutic potential.
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Antimicrobial Activity: Thiazole derivatives synthesized from N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have demonstrated promising antimicrobial activity.[6]
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Anticancer Activity: The same study also revealed that certain derivatives exhibited anticancer activity against human breast adenocarcinoma cells (MCF7).[6] The mechanism of action for such compounds can be diverse, but the reactive chloroacetyl group suggests a potential for alkylating biological macromolecules, such as DNA or proteins, leading to cytotoxicity in cancer cells.
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Enzyme Inhibition: The chloroacetyl moiety is a known reactive group that can covalently modify nucleophilic residues in enzyme active sites, leading to irreversible inhibition.[7] This makes derivatives of 2-Chloroacetimidamide interesting candidates for targeting specific enzymes involved in disease pathways.
Hypothetical Signaling Pathway Involvement
While specific signaling pathways modulated by derivatives of 2-Chloroacetimidamide have not been elucidated, the biological activities of related compounds suggest potential interactions with key cellular pathways. For example, compounds with anti-inflammatory properties often modulate pathways such as the NF-κB signaling cascade. Anticancer agents frequently interfere with cell cycle regulation, apoptosis, or specific oncogenic signaling pathways.
Conclusion
2-Chloroacetimidamide (CAS 20846-52-0) is a promising, yet under-characterized, chemical intermediate with significant potential in the synthesis of novel heterocyclic compounds for drug discovery. Its straightforward synthesis and reactive nature make it an attractive starting material for generating diverse chemical libraries. While there is a need for more comprehensive public data on its physicochemical properties, spectroscopic characterization, and toxicology, the information available for structurally similar compounds provides a valuable framework for its safe handling and exploration of its synthetic utility. Future research focused on the synthesis and biological evaluation of novel compounds derived from 2-Chloroacetimidamide is warranted and holds the potential to yield new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-chloroacetimidamide synthesis - chemicalbook [chemicalbook.com]
- 3. News - Exploring the Functional Uses of 2-Chloroacetamide in Chemical Synthesis [hschemraw.com]
- 4. [PDF] Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
